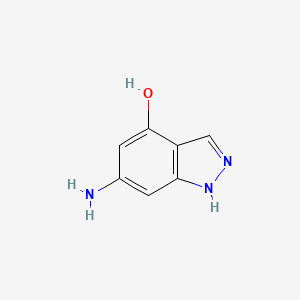

![molecular formula C8H12N4O B1384453 3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 1105190-81-5](/img/structure/B1384453.png)

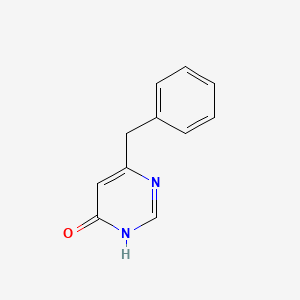

3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Overview

Description

3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as 3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, is a heterocyclic compound that is widely used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in the synthesis of other compounds.

Scientific Research Applications

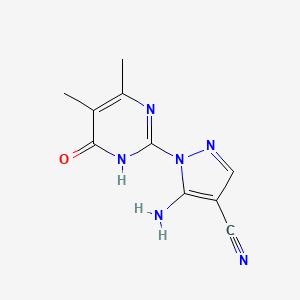

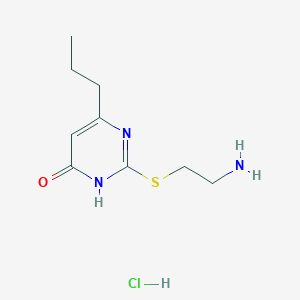

Chelating Behavior and Biological Studies : This compound exhibits chelating behavior towards various metal ions like Mn(II), Pd(II), Fe(III), Cr(III), and others. It coordinates to metal ions as a neutral monodentate moiety through the nitrogen atom of the amino group. The cytotoxic activity of its Pd(II) and Ru(III) complexes was evaluated, showing notable activity against breast cancer cell line MCF-7. It also demonstrated weak antibacterial activity against Gram-positive bacteria (Masoud et al., 2020).

Polyheterocyclic Ring Systems : The compound was used as a precursor for constructing new polyheterocyclic ring systems. This research led to the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives and pyrido[2',3':3,4]pyrazolo[5,1-c]triazine derivatives. These newly synthesized heterocycles were evaluated for their antibacterial properties (Abdel‐Latif et al., 2019).

Crystal Structure Analysis : The crystal structure of a related compound was analyzed using X-ray crystallography. This analysis provided insights into the molecular geometry and intermolecular interactions of such compounds (Ganapathy et al., 2015).

Synthesis and Biological Activity : A review covered the synthesis, reactions, and biological activity of similar pyrazolo[3,4-b]pyridine compounds. It highlighted the diverse applications and the significant progress made in the chemistry of these compounds (El‐Bana et al., 2020).

Development of Novel Heterocyclic Systems : The compound was utilized in the synthesis of novel heterocyclic systems of pharmaceutical interest, leading to the formation of structures confirmed by analytical and spectral methods (Metwally et al., 2008).

Safety And Hazards

The safety and hazards of pyrazoles can also vary widely depending on the specific compound. Some pyrazoles are considered mutagens/carcinogens and can enhance the induction of mutations and chromosome aberrations4.

Future Directions

The future directions of research on pyrazoles are likely to continue to focus on their synthesis, properties, and potential applications in medicinal chemistry1.

Please note that the information provided here is general and may not apply to “3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one”. For more specific information, further research would be needed.

properties

IUPAC Name |

3-amino-1,4-dimethyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-4-3-5(13)10-8-6(4)7(9)11-12(8)2/h4H,3H2,1-2H3,(H2,9,11)(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZHDVAYXOUTSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)NC2=C1C(=NN2C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1,4-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-2-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1384370.png)

![2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384372.png)

![2-Methyl-6-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine](/img/structure/B1384382.png)

![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)

![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)

![2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B1384390.png)

![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)